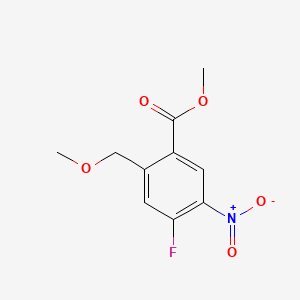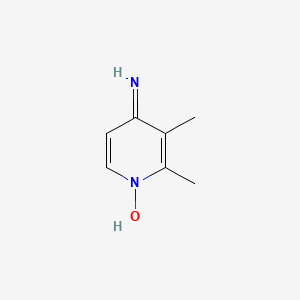
2-Hydroxy-4-Methoxybenzophenon--d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4-Methoxybenzophenone–d6, also known as Oxybenzone-d6, is a deuterated form of 2-Hydroxy-4-Methoxybenzophenone. This compound is widely used as a UV filter in sunscreen products to protect the skin from harmful ultraviolet radiation. The deuterated version is often used in scientific research for tracing and analytical purposes due to its unique isotopic properties .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4-Methoxybenzophenone–d6 has several scientific research applications:
Chemistry: Used as a standard in analytical chemistry for tracing and quantification due to its deuterated nature.
Biology: Employed in studies to understand the metabolic pathways and bioaccumulation of UV filters in biological systems.
Medicine: Investigated for its potential effects on human health, particularly in relation to its use in sunscreen products.
Industry: Utilized in the development of UV-protective coatings and materials
Biochemische Analyse
Biochemical Properties
2-Hydroxy-4-Methoxybenzophenone–d6 plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used as an analytical reagent for the gravimetric determination of copper (II) ions . Additionally, it acts as a polymeric ligand in the synthesis of metal/ligand polychelates, which are metal-polymer complexes . These interactions highlight the compound’s versatility in biochemical applications.
Cellular Effects
The effects of 2-Hydroxy-4-Methoxybenzophenone–d6 on various types of cells and cellular processes are profound. It influences cell function by acting as a broad-band UV-filter, thereby protecting cells from UV-induced damage . This protection extends to preventing alterations in cell signaling pathways, gene expression, and cellular metabolism caused by UV exposure. The compound’s ability to shield cells from UV radiation underscores its importance in maintaining cellular integrity.
Molecular Mechanism
At the molecular level, 2-Hydroxy-4-Methoxybenzophenone–d6 exerts its effects through specific binding interactions with biomolecules. It functions as a UV-filter by absorbing UV radiation and preventing it from penetrating the skin . This absorption process involves the compound’s interaction with UV photons, which leads to the dissipation of energy as heat. Additionally, the compound’s role as an analytical reagent and polymeric ligand involves enzyme inhibition or activation, further influencing biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-4-Methoxybenzophenone–d6 change over time. The compound is known for its stability and resistance to degradation under normal conditions . Long-term studies have shown that it maintains its protective effects on cellular function, even after prolonged exposure to UV radiation. This stability makes it a reliable compound for extended biochemical research.
Dosage Effects in Animal Models
The effects of 2-Hydroxy-4-Methoxybenzophenone–d6 vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively protects against UV-induced damage without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity or adverse reactions. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
2-Hydroxy-4-Methoxybenzophenone–d6 is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and excretion . The compound’s metabolic pathways include its conversion into various metabolites, which are then excreted through urine and feces. These interactions with metabolic enzymes highlight the compound’s role in maintaining metabolic flux and regulating metabolite levels.
Transport and Distribution
Within cells and tissues, 2-Hydroxy-4-Methoxybenzophenone–d6 is transported and distributed through specific transporters and binding proteins . These interactions ensure the compound’s proper localization and accumulation in target tissues. The compound’s distribution is crucial for its effectiveness as a UV-filter and its role in biochemical reactions.
Subcellular Localization
The subcellular localization of 2-Hydroxy-4-Methoxybenzophenone–d6 is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound exerts its protective effects precisely where needed, enhancing its efficacy in biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-Methoxybenzophenone typically involves the condensation of benzoyl chloride with resorcinol, followed by methylation. The reaction is catalyzed by aluminum chloride in the presence of a solvent like chlorobenzene. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 2-Hydroxy-4-Methoxybenzophenone involves similar synthetic routes but on a larger scale. The process includes the methylation of resorcinol using dimethyl sulfate in the presence of sodium hydroxide, followed by the reaction with benzoyl chloride. The final product is obtained through filtration, recrystallization, and purification steps to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-4-Methoxybenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroxybenzophenone derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of hydroxyl and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzophenones, quinones, and hydroxybenzophenone derivatives .
Wirkmechanismus
2-Hydroxy-4-Methoxybenzophenone–d6 exerts its effects primarily by absorbing ultraviolet radiation, thereby preventing it from penetrating the skin. The compound absorbs UV radiation and undergoes a photochemical reaction, converting the energy into less harmful forms such as heat. This mechanism protects the skin from UV-induced damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-Methoxybenzophenone:
2-Hydroxy-4-Methoxybenzophenone-5-Sulfonic Acid: A sulfonated derivative used in water-soluble sunscreen formulations.
2-Hydroxy-4-Methoxybenzophenone-3-Carboxylic Acid: Another derivative with enhanced water solubility
Uniqueness
The uniqueness of 2-Hydroxy-4-Methoxybenzophenone–d6 lies in its deuterated nature, which makes it particularly useful in analytical and tracing studies. The presence of deuterium atoms allows for more precise tracking and quantification in various scientific applications .
Eigenschaften
CAS-Nummer |
1219798-54-5 |
|---|---|
Molekularformel |
C14H12O3 |
Molekulargewicht |
233.278 |
IUPAC-Name |
(2-hydroxy-4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3/i2D,3D,4D,5D,6D |
InChI-Schlüssel |
DXGLGDHPHMLXJC-VIQYUKPQSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |
Synonyme |
2-Hydroxy-4-Methoxybenzophenone--d6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



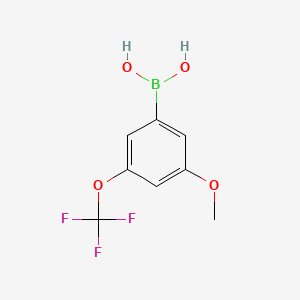

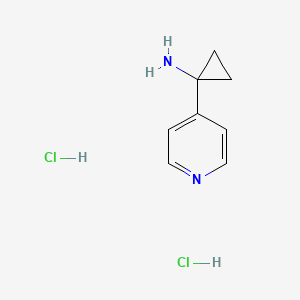
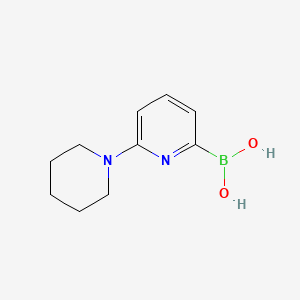
![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)

